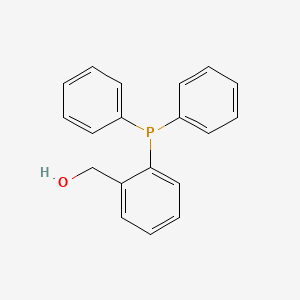
(2-Diphenylphosphanyl-phenyl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Diphenylphosphanyl-phenyl)-methanol is an organophosphorus compound characterized by the presence of a phosphanyl group attached to a phenyl ring, which is further connected to a methanol moiety. This compound is of significant interest in the field of chemistry due to its unique structural features and versatile applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Diphenylphosphanyl-phenyl)-methanol typically involves the reaction of diphenylphosphine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions: (2-Diphenylphosphanyl-phenyl)-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of diphenylphosphine oxide.
Reduction: Formation of diphenylphosphine.
Substitution: Formation of various substituted phosphine derivatives.
科学研究应用
(2-Diphenylphosphanyl-phenyl)-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or a precursor for drug development.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (2-Diphenylphosphanyl-phenyl)-methanol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic applications.
相似化合物的比较
- (2-Diphenylphosphanyl)phenylamine
- (2-Diphenylphosphanyl)phenylmethane
- (2-Diphenylphosphanyl)phenylchloride
Comparison: (2-Diphenylphosphanyl-phenyl)-methanol is unique due to the presence of the hydroxyl group, which imparts different reactivity compared to its analogs. For instance, (2-Diphenylphosphanyl)phenylamine has an amine group, making it more nucleophilic, while (2-Diphenylphosphanyl)phenylchloride has a chloride group, making it more reactive in substitution reactions. The hydroxyl group in this compound allows for hydrogen bonding and can be easily modified, providing versatility in various chemical applications.
属性
IUPAC Name |
(2-diphenylphosphanylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLPGPHZZJCYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














